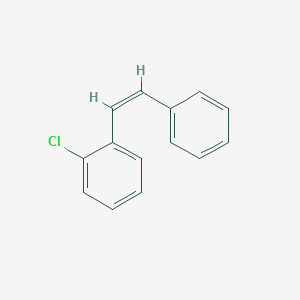
(Z)-2-Chlorostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Chlorostilbene is a chemical compound that belongs to the stilbene family. It is an organic molecule that consists of a phenyl group attached to two vinyl groups. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism Of Action
The mechanism of action of (Z)-2-Chlorostilbene depends on its application. In cancer cells, it induces apoptosis by activating the caspase cascade, which leads to the breakdown of cellular components. In neurodegenerative diseases, it inhibits the formation of amyloid beta plaques, which are responsible for the death of neurons. In agriculture, it inhibits the growth of fungi by disrupting their cell membranes.
Biochemical And Physiological Effects
(Z)-2-Chlorostilbene has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, which leads to the death of cancer cells. In neurodegenerative diseases, it protects neurons from the toxic effects of amyloid beta plaques. In agriculture, it inhibits the growth of fungi, which can lead to the protection of crops from fungal infections.
Advantages And Limitations For Lab Experiments
The advantages of using (Z)-2-Chlorostilbene in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Its high melting point can also make it difficult to handle in some experiments.
Future Directions
There are several future directions for the study of (Z)-2-Chlorostilbene. In medicine, it can be studied further for its potential use in treating other types of cancer and neurodegenerative diseases. In agriculture, it can be studied for its potential use in developing new fungicides. In materials science, it can be studied for its potential use in developing new OLEDs. Furthermore, the mechanism of action of (Z)-2-Chlorostilbene can be studied further to better understand its effects on cells and organisms.
Conclusion:
In conclusion, (Z)-2-Chlorostilbene is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesis Methods
The synthesis of (Z)-2-Chlorostilbene can be achieved through several methods. One of the most commonly used methods is the Wittig reaction. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction involves the formation of a new carbon-carbon double bond and the removal of a leaving group. The reaction conditions, such as the choice of solvent and the temperature, can affect the yield and purity of the product.
Scientific Research Applications
(Z)-2-Chlorostilbene has been studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, it has been shown to have antifungal properties, and it can be used as a fungicide to protect crops from fungal infections. In materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
properties
CAS RN |
1657-51-8 |
|---|---|
Product Name |
(Z)-2-Chlorostilbene |
Molecular Formula |
C14H11Cl |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-chloro-2-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10- |
InChI Key |
WTVKFPGVKKXUHG-KHPPLWFESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



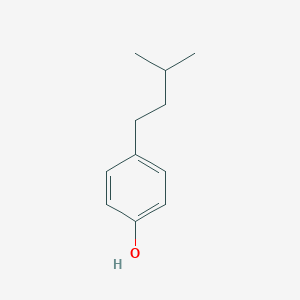
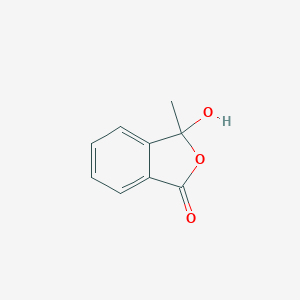
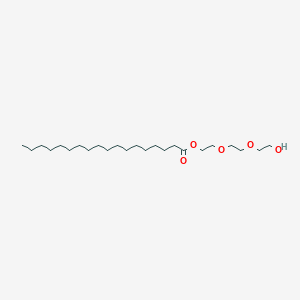
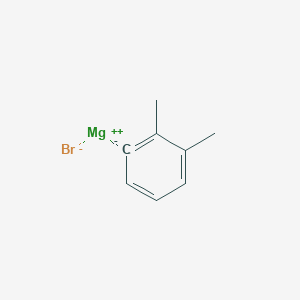
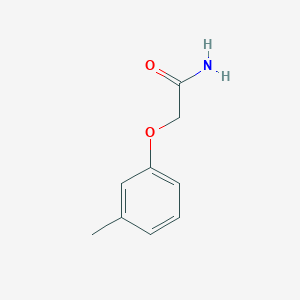
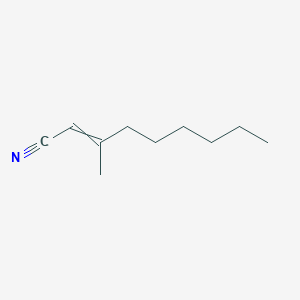
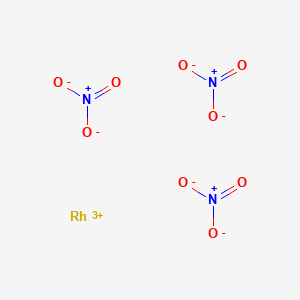
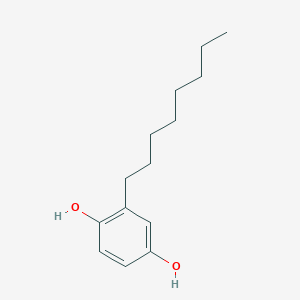
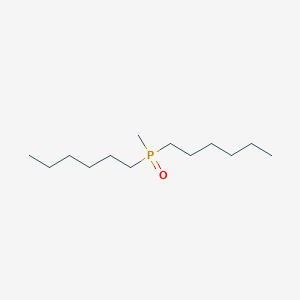
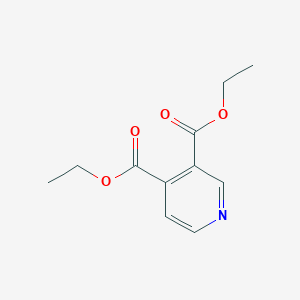
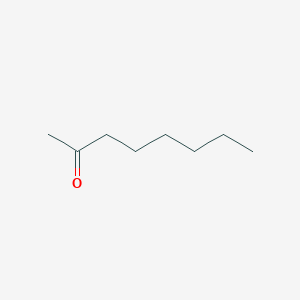

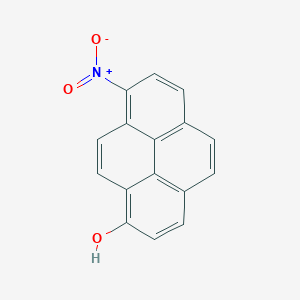
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)